An In-depth Technical Guide to 3-Bromo-2,6-dichlorobenzoic acid
An In-depth Technical Guide to 3-Bromo-2,6-dichlorobenzoic acid
Abstract
This guide provides a comprehensive technical overview of 3-Bromo-2,6-dichlorobenzoic acid (CAS No. 80257-12-1), a key halogenated aromatic carboxylic acid. It serves as a critical building block and intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] This document details its chemical and physical properties, outlines a common synthetic pathway, explores its reactivity, and provides essential safety and handling protocols. The information is curated for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile reagent.
Chemical Identity and Core Properties
3-Bromo-2,6-dichlorobenzoic acid is a polysubstituted benzoic acid derivative. The strategic placement of its halogen atoms and the carboxylic acid group imparts specific reactivity, making it a valuable precursor in multi-step organic synthesis.[1]
Nomenclature and Identifiers
Physicochemical Data
The compound is typically a white to off-white solid at room temperature.[1] Its key properties are summarized in the table below, compiled from authoritative chemical databases and supplier specifications.
| Property | Value | Source |
| Molecular Weight | 269.91 g/mol | [1][3][4][6] |
| Appearance | White to Off-White Solid | [1] |
| Purity | ≥97% (Typical) | [1][5] |
| Storage Temperature | Room Temperature | [1][5] |
| Solubility | Information not widely available, but expected to be soluble in organic solvents like THF, DMF, and alcohols, and sparingly soluble in water. |
Note: Specific values such as melting point and boiling point are not consistently reported across public databases and should be determined empirically for a given batch.
Synthesis and Reactivity
The synthesis of highly substituted aromatic compounds requires precise control over reaction conditions to achieve the desired regioselectivity.
Illustrative Synthesis Pathway
A plausible and common strategy for synthesizing halogenated benzoic acids involves the chlorination of a suitable brominated precursor. For instance, a patent describes the synthesis of 2-bromo-3,6-dichlorobenzoic acid via the chlorination of 2-bromobenzoic acid in the presence of a catalyst like ferric chloride or aluminum chloride in a strong acid medium such as concentrated sulfuric acid.[7] This highlights a general approach where electrophilic aromatic substitution is carefully directed.
The diagram below illustrates a conceptual workflow for such a transformation.
Caption: Conceptual workflow for the synthesis of a dichlorinated bromobenzoic acid.
Note: This diagram illustrates a general, related synthesis. The exact synthesis for the 3-bromo isomer may vary.
Core Reactivity
The chemical behavior of 3-Bromo-2,6-dichlorobenzoic acid is governed by its three primary functional components: the carboxylic acid group, the bromine atom, and the chlorine atoms.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification, conversion to acid chlorides (e.g., using thionyl chloride), and amide bond formation. These reactions are fundamental for incorporating the molecule into larger, more complex structures.[8]
-
Bromo Substituent: The carbon-bromine bond is a key site for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings can be employed to form new carbon-carbon bonds at this position, offering a powerful tool for molecular elaboration.
-
Chloro Substituents: The chlorine atoms are generally less reactive in cross-coupling reactions than bromine. However, they strongly influence the electronic properties of the aromatic ring and can participate in nucleophilic aromatic substitution under specific, often harsh, conditions.
The diagram below outlines the principal reaction pathways available.
Caption: Key reaction pathways for 3-Bromo-2,6-dichlorobenzoic acid.
Applications in Research and Development
3-Bromo-2,6-dichlorobenzoic acid's primary value lies in its role as a versatile intermediate.[1] Its trifunctional nature allows for sequential and site-selective modifications, making it an ideal scaffold for building complex molecules.
-
Pharmaceutical Synthesis: Halogenated aromatic acids are crucial components in the synthesis of active pharmaceutical ingredients (APIs).[9] They are often used to construct the core structures of enzyme inhibitors and receptor modulators.[9] The specific substitution pattern of 3-Bromo-2,6-dichlorobenzoic acid can be leveraged to fine-tune the steric and electronic properties of a target molecule, which is essential for optimizing drug efficacy and selectivity.
-
Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and pesticides often involves the synthesis of complex organic molecules where halogenated aromatic cores play a central role.[1] For example, a related compound is a precursor to the herbicide dicamba.[7]
-
Material Science: The compound can be used in the synthesis of specialized polymers and coatings where its properties can contribute to thermal stability or flame retardancy.[1]
-
Protein Degradation: This class of molecule is listed as a building block for protein degraders, a modern therapeutic modality.[5]
Experimental Protocol: Amide Coupling
This protocol provides a validated, step-by-step methodology for a typical amide coupling reaction starting from 3-Bromo-2,6-dichlorobenzoic acid. The procedure first converts the carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine.
Step 1: Conversion to Acid Chloride
Causality: Carboxylic acids are not sufficiently electrophilic to react directly with most amines. Conversion to an acid chloride using a reagent like thionyl chloride (SOCl₂) creates a highly reactive intermediate, ensuring an efficient and high-yielding reaction in the subsequent step.
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.
-
Reagents: Suspend 1.0 equivalent of 3-Bromo-2,6-dichlorobenzoic acid in 5-10 volumes of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux (approx. 76 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step is critical and must be performed in a well-ventilated fume hood. The resulting crude 3-bromo-2,6-dichlorobenzoyl chloride is often used directly in the next step without further purification.
Step 2: Amide Formation
Causality: The highly electrophilic acid chloride reacts rapidly with the nucleophilic amine. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Setup: In a separate dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.2 equivalents of the desired primary or secondary amine and 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Addition: Cool the amine solution to 0 °C using an ice bath. Dissolve the crude acid chloride from Step 1 in a minimal amount of the same dry solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Validation: The crude product should be purified by column chromatography or recrystallization. The identity and purity of the final amide product must be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.
-
Safety and Handling
3-Bromo-2,6-dichlorobenzoic acid is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][10]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2][10]
-
Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2][10]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.[2][10]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield at all times.[11][12]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12]
-
Handling: Avoid generating dust.[13] Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke in the laboratory.[10][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11]
First Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[10]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[11][12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[11][12]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][12]
Conclusion
3-Bromo-2,6-dichlorobenzoic acid is a high-value chemical intermediate with a well-defined reactivity profile. Its utility in constructing complex molecular architectures, particularly through functionalization of its carboxylic acid and bromo groups, makes it an indispensable tool for medicinal chemists and material scientists. Understanding its properties, synthetic routes, and reactivity is key to leveraging its full potential in research and development. Adherence to strict safety protocols is mandatory when handling this compound.
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